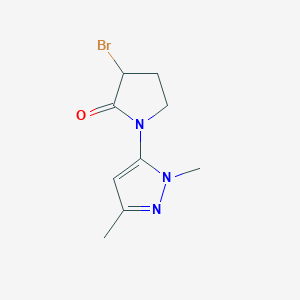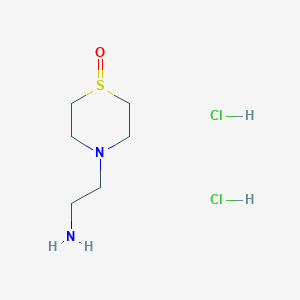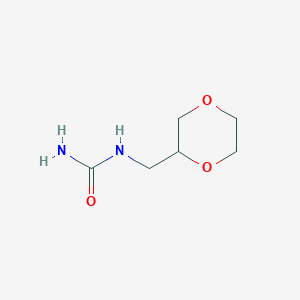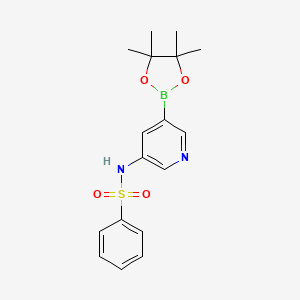
N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide
Overview
Description
“N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide” is a chemical compound that is an intermediate in the synthesis of the second-generation BTK inhibitor Acalabrutinib .
Synthesis Analysis
The synthesis of this compound involves nucleophilic and amidation reactions . The exact synthesis process may vary depending on the specific requirements of the reaction.Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCc1ccc (cc1)S (=O) (=O)Nc2ccc (cc2)B3OC (C) (C)C (C) (C)O3 . This indicates that the compound contains a benzenesulfonamide group attached to a pyridine ring, which is further connected to a tetramethyl dioxaborolane group. Chemical Reactions Analysis
This compound can participate in various transformation processes due to its high reactivity. It is often used in borylation reactions at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also participate in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its empirical formula isC19H24BNO4S, and it has a molecular weight of 373.27 . More specific physical and chemical properties may depend on the purity and specific conditions under which the compound is stored and used.
Scientific Research Applications
Synthesis and Characterization
- N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide and its derivatives are used in the synthesis of complex molecular structures. For example, Huang et al. (2021) synthesized similar boric acid ester intermediates involving benzene rings, confirming their structures through various spectroscopic methods and X-ray diffraction. The study also involved density functional theory (DFT) for further molecular structure analysis, showing consistency between the DFT-optimized structures and the crystal structures determined by X-ray diffraction (Huang et al., 2021).
Photophysicochemical Properties
- Compounds like zinc(II) phthalocyanine substituted with benzenesulfonamide units, which include similar chemical structures, have been synthesized and analyzed for their photophysical and photochemical properties. These compounds, as reported by Öncül et al. (2021, 2022), have applications in photodynamic therapy, an effective alternative in cancer treatment, due to their favorable properties like solubility in common solvents, fluorescence, singlet oxygen production, and photostability (Öncül et al., 2021); (Öncül et al., 2022).
Antimicrobial Activity
- The antimicrobial activity of compounds with similar chemical structures has been studied. Ijuomah et al. (2022) synthesized N-pyridin-3-yl-benzenesulfonamide, testing its antibacterial efficacy against various bacteria. The study revealed significant antimicrobial activity of the synthesized compound (Ijuomah et al., 2022).
Molecular Structure and Crystallography
- Studies like that of Westcott et al. (2004) and Decken et al. (2002) have focused on the crystallographic characteristics of sulfanilamide derivatives containing boronate ester groups. These studies provide insights into the molecular structures, spatial arrangements, and crystallography of such compounds, which are crucial for understanding their chemical behavior and potential applications (Westcott et al., 2004); (Decken et al., 2002).
Catalysis and Organic Synthesis
- The compound and its derivatives have been utilized in catalytic processes and organic synthesis. For instance, Ruff et al. (2016) explored the use of pyridinesulfonamide ligands in catalysis, demonstrating their efficiency in transfer hydrogenation of various substrates. This showcases the compound's role in facilitating chemical reactions, particularly in organic synthesis (Ruff et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Given its role as an intermediate in the synthesis of a BTK inhibitor, future research may focus on optimizing its synthesis and exploring its potential in the development of new drugs. Additionally, its high reactivity and participation in various transformation processes suggest potential applications in other areas of organic synthesis .
properties
IUPAC Name |
N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BN2O4S/c1-16(2)17(3,4)24-18(23-16)13-10-14(12-19-11-13)20-25(21,22)15-8-6-5-7-9-15/h5-12,20H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJVHVXONVGHIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NS(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680635 | |
| Record name | N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1083326-28-6 | |
| Record name | N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[benzyl(methyl)amino]ethyl}piperidine-4-carboxamide](/img/structure/B1524816.png)
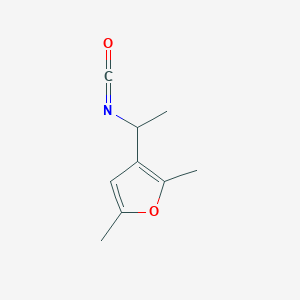

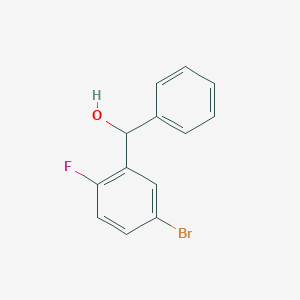

![tert-butyl N-[2-(3-amino-1,2,4-oxadiazol-5-yl)ethyl]carbamate](/img/structure/B1524827.png)
![3-Amino-2-[(4-fluorophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1524832.png)
